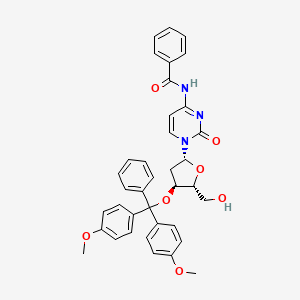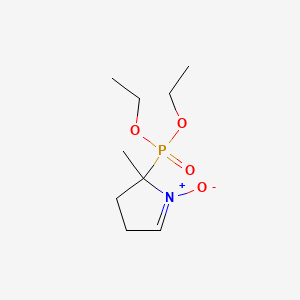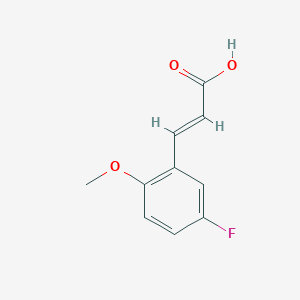
5-氟-2-甲氧基肉桂酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol. The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position
科学研究应用
5-Fluoro-2-methoxycinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to other biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
安全和危害
The safety data sheet for “5-Fluoro-2-methoxycinnamic acid” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fumes . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves a multi-step reaction starting from 4-fluoroanisole . The steps include:
- Treatment with concentrated hydrochloric acid and sulfuric acid at 70°C for 3 hours.
- Reaction with hexamethylenetetramine in aqueous acetic acid, followed by heating.
- Final treatment with piperidine and pyridine at room temperature, followed by heating at 60°C and then 100°C .
Industrial Production Methods
Industrial production methods for 5-Fluoro-2-methoxycinnamic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied to scale up the laboratory methods mentioned above.
化学反应分析
Types of Reactions
5-Fluoro-2-methoxycinnamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated acids. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-Fluoro-2-methoxycinnamic acid is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity. The compound may exert its effects through inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-methoxycinnamic acid
- 3-Fluoro-2-methoxycinnamic acid
- 4-Fluoro-2-methoxycinnamic acid
Comparison
5-Fluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the fluorine atom at the 5-position may enhance its stability and binding affinity to certain biological targets, while the methoxy group at the 2-position can affect its solubility and overall pharmacokinetic properties.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "4-Fluorobenzaldehyde", "Methoxyacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxybenzaldehyde by reacting 4-Fluorobenzaldehyde with Methoxyacetic acid in the presence of Sodium hydroxide.", "Step 2: Conversion of 4-Fluoro-3-methoxybenzaldehyde to 5-Fluoro-2-methoxycinnamic acid by a Perkin reaction. The reaction involves the condensation of 4-Fluoro-3-methoxybenzaldehyde with Acetic anhydride in the presence of Sulfuric acid to form 4-Fluoro-3-methoxycinnamic acid. The resulting product is then treated with Sodium bicarbonate to obtain 5-Fluoro-2-methoxycinnamic acid.", "Step 3: Purification of the product by recrystallization from Ethanol and washing with Diethyl ether and Petroleum ether." ] } | |
CAS 编号 |
157518-45-1 |
分子式 |
C10H9FO3 |
分子量 |
196.17 g/mol |
IUPAC 名称 |
3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI 键 |
WWZPWGXNJORULY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
规范 SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


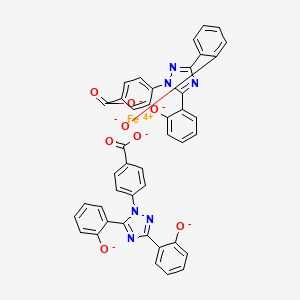
![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/no-structure.png)
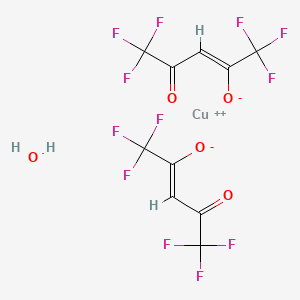
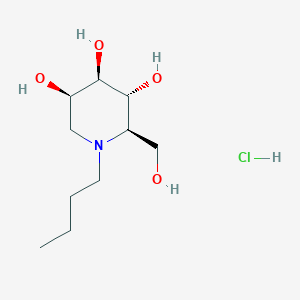

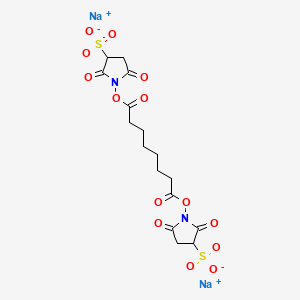

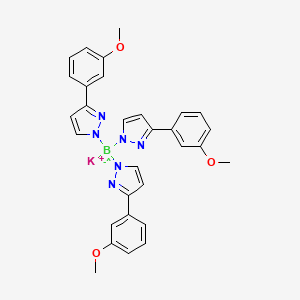
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
